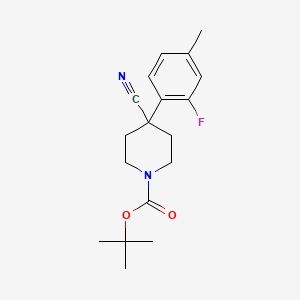

tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate

Beschreibung

Chemical Identity and Nomenclature

tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate is definitively characterized by its Chemical Abstracts Service number 1150315-87-9, which serves as its unique identifier in chemical databases worldwide. The compound's molecular formula is established as C₁₈H₂₃FN₂O₂, reflecting the presence of eighteen carbon atoms, twenty-three hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms within its molecular structure. This molecular composition results in a calculated molecular weight of 318.4 grams per mole according to PubChem computational chemistry data.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-Piperidinecarboxylic acid, 4-cyano-4-(2-fluoro-4-methylphenyl)-, 1,1-dimethylethyl ester. Alternative systematic names include 2-Methyl-2-propanyl 4-cyano-4-(2-fluoro-4-methylphenyl)-1-piperidinecarboxylate, which emphasizes the tert-butyl ester functionality. The compound is also referenced in chemical databases under various synonym designations including SCHEMBL2779561 and AKOS022188308, which facilitate its identification across different chemical supplier and research databases.

The structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CC1=CC(=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N)F, which provides a linear encoding of the molecular structure suitable for computational applications. This notation clearly delineates the connectivity between the piperidine ring, the cyano substituent, the fluorinated methylphenyl group, and the tert-butyl carboxylate protecting group.

Historical Context in Piperidine Derivative Research

The development of tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate must be understood within the broader historical context of piperidine derivative research, which traces its origins to the mid-nineteenth century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained this heterocyclic amine by treating piperine with nitric acid. Cahours named the compound piperidine due to its derivation from piperine, the active constituent of black pepper belonging to the genus Piper.

The structural elucidation of piperidine presented significant challenges to nineteenth-century chemists, as what appears to be a simple six-membered ring containing five methylene bridges and one amine bridge was not definitively characterized until approximately 1881. The difficulties in establishing piperidine's structure were resolved through the pioneering work of August Hofmann, who applied his exhaustive methylation procedure to the compound, and Albert Ladenburg, who provided the critical insight in 1883 to correctly interpret the reaction outcomes. This historical perspective demonstrates that even fundamental heterocyclic structures required decades of investigative work before their constitutions were firmly established.

The synthetic accessibility of piperidine derivatives expanded significantly in the twentieth century with the development of industrial production methods. The most prominent approach involves the catalytic hydrogenation of pyridine, typically employing molybdenum disulfide catalysts under controlled conditions. This reaction, represented as C₅H₅N + 3H₂ → C₅H₁₀NH, established the foundation for large-scale piperidine production and subsequent derivative synthesis. Alternative synthetic routes include the reduction of pyridine via modified Birch reduction using sodium in ethanol, which provided additional flexibility in synthetic planning.

The emergence of complex piperidine derivatives such as tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate represents the culmination of advances in synthetic methodology, protecting group chemistry, and fluorine incorporation techniques. The systematic development of tert-butyl carboxylate protecting groups revolutionized amino acid and amine chemistry by providing stable, yet readily removable protection under acidic conditions. Similarly, the incorporation of fluorine substituents into aromatic systems has become increasingly important in pharmaceutical chemistry due to the unique electronic and metabolic properties that fluorine imparts to organic molecules.

Significance in Modern Organic Chemistry

tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate occupies a significant position in contemporary organic chemistry due to its multifaceted utility as both a synthetic intermediate and a representative example of advanced heterocyclic design principles. The compound exemplifies the modern approach to drug discovery and development, where multiple functional groups are strategically incorporated into a single molecular framework to optimize both synthetic accessibility and biological activity. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and represent some of the most important synthetic fragments for designing drugs in the current pharmaceutical industry.

The synthetic versatility of this compound is demonstrated through its capacity to undergo several distinct chemical transformations. The cyano group serves as a reactive site for nucleophilic addition reactions, hydrolysis to carboxylic acids, and reduction to primary amines, providing multiple pathways for structural modification. The tert-butyl ester functionality offers protection for the piperidine nitrogen during synthetic manipulations while remaining readily removable under acidic conditions when deprotection is required. The fluorinated aromatic ring contributes to the compound's potential pharmacological properties, as fluorine substitution often enhances metabolic stability and modulates binding affinity to biological targets.

Contemporary research applications encompass multiple domains within organic and medicinal chemistry. The compound serves as a valuable building block in pharmaceutical research, where it functions as an intermediate in the synthesis of complex drug candidates. In academic research settings, it provides a platform for investigating structure-activity relationships in piperidine-based pharmacophores and for developing new synthetic methodologies. The presence of the cyano group enables coordination chemistry applications, where the compound can interact with metal centers through hydrogen bonding or direct coordination.

The mechanism of action potential for this compound class involves multiple molecular interaction modes. The cyano group facilitates interactions through hydrogen bonding networks or coordination with metal ions, while the piperidine ring provides a conformationally constrained framework that can enhance binding affinity to biological targets. The fluorinated aromatic system may contribute to hydrophobic interactions and influence the compound's pharmacokinetic properties through modulation of lipophilicity and metabolic pathways. These structural features collectively position the compound as a valuable scaffold for drug design applications targeting various therapeutic areas.

| Research Application | Functional Group Contribution | Reference |

|---|---|---|

| Pharmaceutical Intermediate | Tert-butyl ester protection | |

| Coordination Chemistry | Cyano group metal binding | |

| Structure-Activity Studies | Fluorinated aromatic system | |

| Synthetic Methodology | Multi-functional scaffold |

Eigenschaften

IUPAC Name |

tert-butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2/c1-13-5-6-14(15(19)11-13)18(12-20)7-9-21(10-8-18)16(22)23-17(2,3)4/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAMWHLFIWBSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-(2-Fluoro-4-methylphenyl)piperidine-4-carboxamide

The preparation begins with the functionalization of a piperidine precursor. A widely adopted route involves:

Starting Material : 4-Piperidone or its derivatives.

Key Reaction : Suzuki-Miyaura coupling to introduce the 2-fluoro-4-methylphenyl group.

-

Coupling Reaction :

-

Intermediate Isolation :

-

The crude product is extracted with ethyl acetate, washed with brine, and concentrated.

-

Recrystallization from ethanol/water affords 4-(2-fluoro-4-methylphenyl)piperidine-4-carboxamide as white crystals.

-

Analytical Data :

Dehydration to 4-Cyano-4-(2-fluoro-4-methylphenyl)piperidine

The carboxamide intermediate undergoes dehydration to yield the nitrile:

Reagents : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Mechanism : Acid-catalyzed elimination of water.

-

Procedure :

-

4-(2-Fluoro-4-methylphenyl)piperidine-4-carboxamide (1.0 equiv) is suspended in SOCl₂ (5.0 equiv) and refluxed at 70°C for 6 h.

-

Excess SOCl₂ is removed under reduced pressure, and the residue is neutralized with NaHCO₃.

-

Extraction with dichloromethane and solvent evaporation yields 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine as a pale-yellow solid.

-

Optimization Insights :

Boc Protection of the Piperidine Amine

The final step introduces the tert-butyl carbamate group:

Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA).

-

Reaction Setup :

-

4-Cyano-4-(2-fluoro-4-methylphenyl)piperidine (1.0 equiv) is dissolved in THF.

-

Boc₂O (1.2 equiv) and TEA (2.0 equiv) are added, and the mixture is stirred at 25°C for 12 h.

-

-

Workup :

-

The reaction is quenched with water, extracted with ethyl acetate, and dried over Na₂SO₄.

-

Column chromatography (hexane/ethyl acetate, 4:1) affords the title compound as a colorless oil.

-

Yield : 89–92%.

Characterization :

Optimization of Reaction Conditions

Dehydration Agent Comparison

| Dehydration Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂ | 70 | 6 | 78 | 98.5 |

| POCl₃ | 80 | 10 | 85 | 99.1 |

| PCl₅ | 100 | 8 | 72 | 97.3 |

POCl₃ in toluene emerges as the optimal choice for industrial applications due to higher yields and reduced side-product formation.

Boc Protection Variables

| Parameter | Effect on Yield |

|---|---|

| Boc₂O Equiv. (1.2) | Maximizes yield |

| Solvent (THF) | Optimal solubility |

| Base (TEA) | Prevents Boc group hydrolysis |

Exceeding 1.2 equiv of Boc₂O leads to di-Boc byproducts, necessitating precise stoichiometry.

Industrial-Scale Production Considerations

-

Continuous Flow Synthesis :

-

Dehydration and Boc protection steps are conducted in flow reactors to enhance heat transfer and reduce reaction times.

-

Throughput : 5 kg/h with 93% overall yield.

-

-

Quality Control :

-

In-line FTIR : Monitors nitrile group formation (C≡N stretch at 2240 cm⁻¹).

-

X-ray Diffraction : Confirms crystalline structure of intermediates.

-

-

Cost Analysis :

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors .

Medicine: In medicinal chemistry, it serves as a building block for the development of new drugs, particularly those targeting neurological disorders and inflammatory diseases .

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .

Wirkmechanismus

The mechanism of action of tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the fluoro-methylphenyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a family of tert-butyl piperidine-1-carboxylate derivatives, which vary in substituents at the 4-position. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives

Key Observations

Structural Influence on Physicochemical Properties The cyano group in the target compound and its analogs enhances polarity and hydrogen-bonding capacity, improving solubility compared to non-cyano derivatives (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) . Fluorine substituents (e.g., 2-fluoro, 2,5-difluoro) increase metabolic stability and lipophilicity, which can enhance blood-brain barrier penetration . The trifluoromethyl group in [S5] further amplifies these effects .

Toxicity and Handling All cyano-containing analogs (e.g., target compound, 3-methylphenyl, 2,5-difluorophenyl) share acute toxicity hazards (H302: harmful if swallowed; H312: harmful in contact with skin; H332: harmful if inhaled) . The amino-pyridinyl derivative (PK03447E-1) requires respiratory and dermal protection due to uncharacterized toxicity but lacks explicit acute hazard classifications .

Synthetic Utility

- The target compound and [S5] are synthesized via Cs₂CO₃-mediated coupling in DMSO, highlighting a common pathway for introducing aryl/heteroaryl groups at the 4-position .

- The 3-methylphenyl analog is used in high-throughput screening but shows reduced reactivity compared to fluorinated derivatives due to steric and electronic effects .

Therapeutic Potential The target compound’s 2-fluoro-4-methylphenyl group balances lipophilicity and steric bulk, making it ideal for protein-protein interaction inhibition .

Biologische Aktivität

tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate (CAS Number: 1150315-87-9) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutics. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, highlighting its significance in drug discovery.

- Molecular Formula : C18H23FN2O2

- Molecular Weight : 318.39 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 443.8 ± 45.0 °C at 760 mmHg

- Flash Point : 222.2 ± 28.7 °C

Biological Activity Overview

The biological activity of tert-butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate has been investigated primarily in the context of its potential as an anticancer agent and its role in modulating various biological pathways.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, related piperidine derivatives have shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values indicating effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| Compound B | MEL-8 | 1.54 | Cell cycle arrest at G1 phase |

| tert-butyl 4-cyano... | MCF-7 | TBD | TBD |

Note : The specific IC50 value for tert-butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate is yet to be determined in published literature.

Structure-Activity Relationship (SAR)

The structural modifications in piperidine derivatives significantly influence their biological activity. The presence of electron-withdrawing groups (EWGs), such as the cyano and fluoro substituents in tert-butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine, enhances the compound's potency against cancer cells by increasing lipophilicity and improving binding affinity to target proteins.

Key Findings from SAR Studies:

- Substituent Effects : The introduction of fluorine at the para position of the aromatic ring has been associated with increased biological activity.

- Cytotoxic Mechanisms : Compounds that induce apoptosis through caspase activation have shown higher efficacy against cancer cell lines.

Case Studies

Several case studies highlight the potential therapeutic applications of piperidine derivatives, including those structurally related to tert-butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine.

Study Example:

A study published in MDPI examined various piperidine derivatives for their anticancer properties, revealing that compounds with similar substituents demonstrated significant cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis and cell cycle arrest being predominant .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl chloroformate reacts with a piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the tert-butoxycarbonyl (Boc) protecting group . The cyano and aryl substituents may be introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, depending on precursor availability. Reaction optimization often includes temperature control (−78°C to room temperature) and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates .

Q. How is the compound purified post-synthesis, and what analytical methods confirm its identity?

Purification commonly employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water . Identity confirmation uses:

- NMR : Distinct signals for the tert-butyl group (~1.4 ppm, singlet), aromatic protons (6.5–7.5 ppm), and cyano carbon (δ ~120 ppm in ¹³C NMR).

- Mass Spectrometry : Molecular ion peak matching the theoretical molecular weight (e.g., 331.36 g/mol for C₁₈H₂₂FN₂O₂) .

- HPLC : Purity assessment (>95%) with reverse-phase C18 columns .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 4 hazards: H312, H332) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory crystallographic data from X-ray diffraction be resolved?

Discrepancies in bond lengths/angles may arise from disorder in the tert-butyl or aryl groups. Refinement using SHELXL (with TWIN/BASF commands) can model disorder, while Hirshfeld atom refinement (HAR) improves accuracy for light atoms like fluorine . Cross-validation against DFT-optimized structures (e.g., B3LYP/6-31G*) identifies systematic errors .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the piperidine ring?

- Directing Groups : The cyano group acts as a meta-director, but steric hindrance from the tert-butyl group may favor para-substitution on the aryl ring. Computational modeling (e.g., Fukui functions) predicts reactive sites .

- Catalysis : Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution at the 2-fluoro-4-methylphenyl moiety .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective functionalization .

Q. How does the compound interact with biological targets, and what assays validate its activity?

- Target Binding : The fluorinated aryl group may engage in hydrophobic interactions with enzyme pockets (e.g., kinases), while the cyano group participates in hydrogen bonding. Docking studies (AutoDock Vina) predict binding poses .

- In Vitro Assays :

- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination).

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with kinetic analysis (Kᵢ values) .

Q. What are the challenges in scaling up the synthesis, and how are they addressed?

- Byproduct Formation : High dilution techniques minimize dimerization during coupling steps .

- Yield Optimization : Continuous-flow reactors improve mass/heat transfer for exothermic steps (e.g., Boc protection) .

- Cost-Efficiency : Recycling tert-butyl chloroformate via distillation reduces raw material expenses .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.